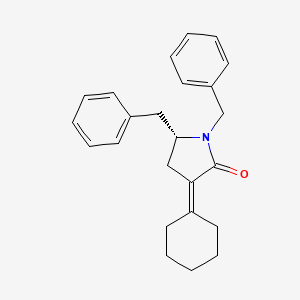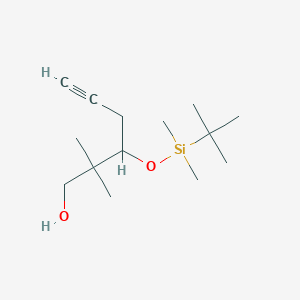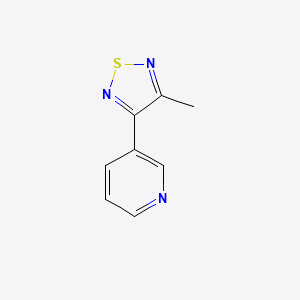
3-methyl-4-pyridin-3-yl-1,2,5-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-pyridin-3-yl-1,2,5-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-pyridin-3-yl-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-4-pyridin-3-yl-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
3-Methyl-4-pyridin-3-yl-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in drug development, particularly as an anti-inflammatory and anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-methyl-4-pyridin-3-yl-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 3-Chloro-4-pyridin-3-yl-1,2,5-thiadiazole
- 4-Methyl-1,2,3-thiadiazole-5-yl-formamide
- 1,3,4-Thiadiazole derivatives
Comparison: 3-Methyl-4-pyridin-3-yl-1,2,5-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Propiedades
Número CAS |
828254-45-1 |
|---|---|
Fórmula molecular |
C8H7N3S |
Peso molecular |
177.23 g/mol |
Nombre IUPAC |
3-methyl-4-pyridin-3-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H7N3S/c1-6-8(11-12-10-6)7-3-2-4-9-5-7/h2-5H,1H3 |
Clave InChI |
SGUOKOOVCTXYFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSN=C1C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



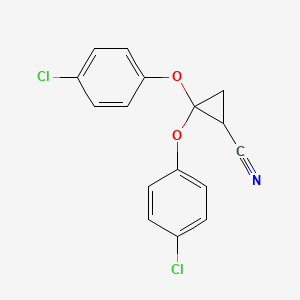
![4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine](/img/structure/B14224682.png)
propanedioate](/img/structure/B14224684.png)
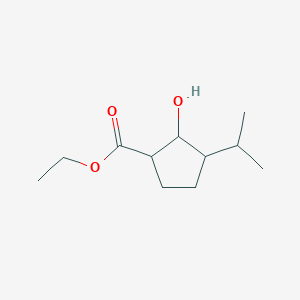
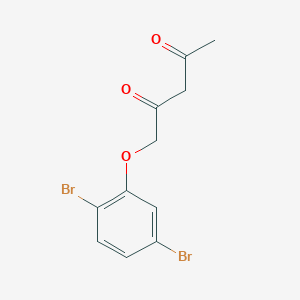
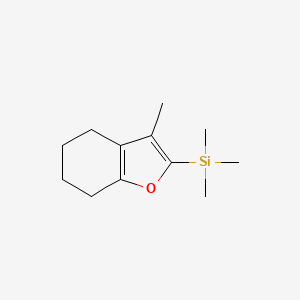
![6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14224708.png)
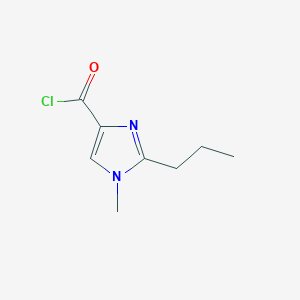
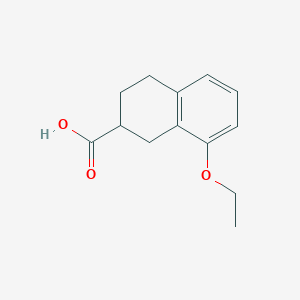
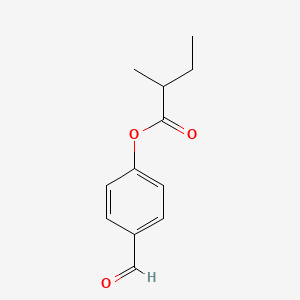
![2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B14224719.png)
